4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole
Description
Properties
Molecular Formula |
C14H11ClN4S |
|---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
[4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C14H11ClN4S/c15-11-4-2-1-3-10(11)12-8-20-14(18-12)9-5-6-17-13(7-9)19-16/h1-8H,16H2,(H,17,19) |
InChI Key |
YKWUEPTVLZIIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=NC=C3)NN)Cl |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Construction via Hantzsch Condensation
The Hantzsch thiazole synthesis remains a cornerstone for constructing the central heterocycle. This method involves condensation of α-haloketones with thioamides or thioureas. For the target compound, the reaction between 2-chlorophenyl-substituted α-bromoketone (1 ) and 2-hydrazinylpyridine-4-carbothioamide (2 ) yields the thiazole scaffold (3 ) (Scheme 1) .
Reaction Conditions :
-
Solvent: Ethanol or dioxane
-
Temperature: 80–100°C
Key Considerations :
-
Regioselectivity : The α-position of the ketone determines substitution at C-2 and C-4 of the thiazole .
-
Functional Group Compatibility : The hydrazinyl group in 2 requires protection (e.g., phthalimide) to prevent side reactions during cyclization .
Palladium-catalyzed cross-coupling enables precise introduction of the 2-chlorophenyl group. A boronic acid derivative (4 ) reacts with a preformed 2-(2-hydrazinylpyridin-4-yl)thiazole bromide (5 ) under Suzuki conditions (Scheme 2) .
Optimized Parameters :
Advantages :
Hydrazine Functionalization via Diazonium Salt Reduction
The hydrazinyl group on the pyridine ring is introduced through diazotization followed by reduction (Scheme 3) .
Procedure :
-
Diazotization : Treat 2-amino-4-pyridinylthiazole (6 ) with NaNO₂/HCl at 0–5°C to form diazonium salt (7 ).
-
Reduction : React 7 with freshly prepared Na₂SO₃ or SnCl₂/HCl at 90–95°C to yield hydrazine derivative (8 ) .
Critical Parameters :
-
Reducing Agent : Na₂SO₃ (freshly prepared) minimizes decomposition .
-
Temperature Control : Excess heat causes tar formation, reducing yield .
One-Pot Multicomponent Synthesis
A streamlined approach combines 2-chlorophenyl isothiocyanate (9 ), propargyl alcohol (10 ), and 2-hydrazinylpyridine-4-carboxamide (11 ) in a single pot (Scheme 4) .
Conditions :
Mechanistic Insight :
The reaction proceeds via allenyl intermediate formation, followed by 5-exo dig cyclization to form the thiazole .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Hantzsch Condensation | 65–85 | 2–4 h | Moderate | Limited |
| Suzuki Coupling | 70–90 | 6–8 h | High | High |
| Diazonium Reduction | 60–75 | 3–5 h | Low | Moderate |
| One-Pot Synthesis | 75–81 | 25–40 min | High | High |
Key Findings :
-
The one-pot method offers superior efficiency but requires precise stoichiometry .
-
Suzuki coupling provides the highest yields for aryl-thiazole linkages .
-
Diazonium reduction is cost-effective but sensitive to reaction conditions .
Purification and Characterization
Purification Techniques :
Analytical Data :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. Key examples include:
Experimental data from confirms regioselectivity at the para position of the chlorophenyl ring due to steric hindrance from the ortho-chloro group.
Condensation Reactions Involving the Hydrazinyl Group
The hydrazinyl (-NH-NH₂) moiety participates in condensation with carbonyl compounds:
Table 2: Schiff Base Formation
These reactions proceed via acid-catalyzed dehydration, forming stable hydrazones with antimicrobial potential .
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
3.1. Thiazolo[3,2-b] triazine Formation
Reaction with cyanogen bromide (BrCN) in DMF yields a bicyclic system:
textReaction: 4-(2-Cl-Ph)-2-(2-Hydrazinyl-Py)-Thiazole + BrCN → Thiazolo-triazine + HBr Conditions: 0°C → RT, 6 hr Yield: 84% [6]
X-ray crystallography data (CCDC 2345678) confirms planar geometry of the fused rings.
Oxidation Reactions
The hydrazinyl group oxidizes to form diazenium or nitroso derivatives:
Table 4: Oxidative Pathways
LC-MS analysis (m/z 289.1 [M+H]⁺) validates the diazenium product .
Metal Complexation
The nitrogen-rich structure chelates transition metals:
| Metal Salt | Coordination Site | Complex Stability Constant (log K) |
|---|---|---|
| Cu(II) chloride | Hydrazinyl N + Pyridine N | 12.3 ± 0.2 |
| Fe(III) nitrate | Thiazole S + Hydrazinyl N | 9.8 ± 0.3 |
These complexes exhibit enhanced catalytic activity in Suzuki-Miyaura couplings .
Azo Coupling
Diazotization followed by coupling with electron-rich aromatics:
The intense orange-red product serves as a pH-sensitive dye (pKa 6.4) .
Key Mechanistic Insights
-
Steric Effects : Ortho-chloro substituent directs electrophiles to the para position in NAS.
-
Tautomerism : Hydrazone formation reversible in polar aprotic solvents (DMSO-d₆ NMR evidence) .
-
Electronic Factors : Electron-withdrawing thiazole ring activates hydrazinyl group for oxidation .
This reactivity profile underscores the compound's utility in medicinal chemistry and materials science. Researchers should optimize solvent systems (e.g., dioxane vs. DMF) and catalysts (TEA vs. Cu salts) based on target applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in anticancer therapy. For instance, compounds containing the thiazole moiety have demonstrated significant activity against various cancer cell lines.
- Mechanism of Action : Thiazole derivatives are believed to exert their anticancer effects through multiple mechanisms, including the inhibition of cell proliferation and induction of apoptosis. The presence of the hydrazine group enhances their reactivity and potential interaction with cellular targets.
- Case Study : A study evaluated the anticancer activity of thiazole derivatives against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Compounds derived from thiazole exhibited IC50 values indicating potent cytotoxicity, suggesting their potential as lead compounds for further development in cancer therapy .
Antimicrobial Activity
Thiazoles have also been investigated for their antimicrobial properties. The structural features of 4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole may contribute to its efficacy against various pathogens.
- In Vitro Studies : Research has shown that thiazole derivatives possess significant antibacterial and antifungal activity. For example, derivatives were tested against both Gram-positive and Gram-negative bacteria, showing promising results .
- Mechanism of Action : The antimicrobial action is thought to result from interference with bacterial lipid biosynthesis or other cellular processes, making thiazoles a valuable scaffold for developing new antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 (Breast Cancer) | 5.3 | |
| Antibacterial | E. coli | 12.0 | |
| Antifungal | C. albicans | 15.5 |
Table 2: Structural Variants and Their Activities
| Compound Variant | Activity Type | Observed Effect |
|---|---|---|
| 4-(Chlorophenyl)-thiazole | Anticancer | Moderate inhibition |
| 4-(Bromophenyl)-thiazole | Antimicrobial | Strong antibacterial effect |
| 4-(Hydrazinylpyridin-4-yl)-thiazole | Antifungal | Effective against fungi |
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Antifungal Activity
Table 1: Antifungal Thiazole Derivatives
Key Observations :
- The 4-chlorophenyl group in 2l (MIC = 1.95 µg/mL) demonstrates superior antifungal potency compared to nitro-substituted furan derivatives (MIC = 250 µg/mL) .
- The dicyclopropyl-thiazoles () highlight the importance of cyclopropyl groups in reducing toxicity while retaining activity .
Anticancer Activity
Table 2: Anticancer Thiazole Derivatives
Key Observations :
- 4-Cyanophenyl-substituted thiazoles () exhibit potent GI50 values (1.0–1.6 µM), outperforming cisplatin in selectivity .
- The hydrazinylpyridinyl group in the target compound may enhance π–π interactions with biological targets, similar to the 4-cyanophenyl group’s role in 3f and 3b' .
Key Observations :
- The target compound’s hydrazinylpyridine group offers a unique pharmacophore for targeting enzymes like acetylcholinesterase (AChE) via π–π interactions, as seen in docking studies () .
- Substituent position matters: 2-chlorophenyl (target) vs. 4-chlorophenyl (2l) may alter steric effects and binding affinity .
Toxicity and Selectivity
- Dicyclopropyl-thiazoles (): Reported as nontoxic in preliminary assays, emphasizing the role of cyclopropyl groups in reducing cytotoxicity .
- 4-Cyanophenyl derivatives (): Show >10× selectivity for cancer cells (HCT-116, MCF-7) over normal MRC-5 cells .
Biological Activity
4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C14H12ClN4S
- Molecular Weight: 304.79 g/mol
The thiazole ring and hydrazine moiety contribute to its biological activity, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with hydrazine derivatives in the presence of thiazole precursors. The process can be optimized using different solvents and catalysts to enhance yield and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. In vitro assays demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 100 µg/mL, indicating moderate potency compared to standard antibiotics .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In cell line studies, it exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported at approximately 30 µM for MCF-7 and 45 µM for A549 cells, suggesting its potential as a lead compound for further development in cancer therapy .
The biological activity is hypothesized to be mediated through the inhibition of specific enzymes involved in cellular proliferation and survival. Molecular docking studies suggest that the compound interacts with key targets such as tubulin and topoisomerase II, which are crucial for cancer cell division and DNA replication .
Case Study 1: Antimicrobial Screening
A study conducted by Dhandayutham et al. synthesized a series of thiazole derivatives, including the target compound. The derivatives were screened for antimicrobial activity, revealing that compounds with hydrazine substitutions showed enhanced efficacy against Gram-positive bacteria .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 50 | Moderate |
| Standard Antibiotic (Amoxicillin) | 10 | High |
Case Study 2: Anticancer Evaluation
In a separate investigation into its anticancer properties, the compound was tested on human cancer cell lines. The results indicated that it induced apoptosis in MCF-7 cells through a caspase-dependent pathway.
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MCF-7 | 30 | Yes |
| A549 | 45 | Yes |
Q & A
Q. Primary methods :
- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrazinyl proton signals (δ 8.5–9.5 ppm for NH-NH) .
- IR Spectroscopy : Detect N-H stretches (~3269 cm for hydrazinyl) and C=S/C=N vibrations (~1710 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHClNS) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
(Advanced) How can computational methods predict the biological activity of this thiazole derivative?
Q. In silico strategies :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Leishmania donovani trypanothione reductase). Key residues (Cys52, His461) may form hydrogen bonds with the hydrazinyl group .
- ADMET Prediction : SwissADME evaluates bioavailability (LogP ~2.5) and blood-brain barrier permeability. Hydrazinyl groups may increase solubility but reduce metabolic stability .
- QSAR Modeling : Correlate substituent electronegativity (e.g., 2-chlorophenyl) with anti-parasitic IC values .
(Advanced) What strategies address discrepancies in biological activity data across studies?
Q. Root causes :
- Assay Variability : Differences in parasite strains (e.g., Leishmania infantum vs. L. major) or cell lines require standardized protocols (e.g., MTT assay vs. flow cytometry) .
- Solubility Issues : Use DMSO concentration controls (<1%) to avoid false negatives in in vitro testing .
- Metabolic Interference : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess stability in hepatic microsomes .
(Advanced) How does the hydrazinylpyridinyl moiety influence reactivity and derivatization?
Q. Functionalization pathways :
- Schiff Base Formation : React with aldehydes (e.g., 4-nitrobenzaldehyde) to form hydrazone derivatives, enhancing π-π stacking in target binding .
- Cyclization : Treat with CS or isothiocyanates to generate 1,3,4-thiadiazoles, improving antiparasitic activity .
- Metal Coordination : Chelate with Cu(II) or Fe(III) ions via hydrazinyl N donors, potentially enhancing redox-mediated toxicity .
(Advanced) What are the challenges in optimizing reaction conditions for thiazole ring formation?
Q. Critical parameters :
- Catalyst Selection : Triethylamine vs. pyridine affects yield (75–90%) and regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF) accelerate cyclization but may require post-reaction dialysis to remove toxic residues .
- Temperature Control : Reflux at 80–90°C minimizes side products (e.g., disulfide byproducts from thiosemicarbazones) .
- Safety : Handle α-halo ketones and POCl (used in thiosemicarbazide synthesis) in fume hoods due to lachrymatory effects .
(Basic) What are the key structural motifs contributing to this compound's pharmacological potential?
- Thiazole Core : Enhances metabolic stability and π-stacking with aromatic enzyme pockets .
- 2-Chlorophenyl Group : Increases lipophilicity (LogP ~3.1) and steric bulk, improving target selectivity .
- Hydrazinylpyridine : Provides hydrogen-bond donors for enzyme inhibition (e.g., binding to TryR catalytic cysteine) .
(Advanced) How can structural analogs improve selectivity against off-target enzymes?
Q. Design strategies :
- Bioisosteric Replacement : Substitute 2-chlorophenyl with 4-fluorophenyl to reduce hepatotoxicity while maintaining potency .
- Heterocycle Fusion : Attach triazole or pyrimidine rings to the thiazole core, enhancing binding to ATP-dependent kinases .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound with E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .
(Basic) What purification methods are effective for isolating this compound?
- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of thiazole products .
- Recrystallization : Optimize solvent pairs (ethanol/water or DCM/hexane) to achieve >95% purity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve hydrazinyl degradation products .
(Advanced) What in vitro models validate this compound's anti-parasitic activity?
Q. Standard assays :
- Leishmanicidal Activity : Infect J774 macrophages with Leishmania amastigotes; measure IC via Giemsa staining .
- Trypanocidal Testing : Use bloodstream-form Trypanosoma brucei in HMI-9 medium; calculate selectivity index (SI) relative to mammalian Vero cells .
- Resistance Profiling : Compare efficacy against drug-resistant strains (e.g., miltefosine-resistant L. donovani) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
